molecular formula C17H14O5 B14706247 4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one CAS No. 23982-43-6

4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one

Cat. No.: B14706247
CAS No.: 23982-43-6
M. Wt: 298.29 g/mol
InChI Key: LWELRLPINMEIMB-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is a chemical compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure with a 3,4-dimethoxyphenyl group and a hydroxyl group at specific positions. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable coumarin precursor in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography. The choice of solvents and reaction conditions may be adjusted to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and as a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, interacting with cellular receptors, or influencing signaling pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby providing antioxidant benefits. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.

    3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.

    Lamellarins: Natural products with a benzopyran core structure, known for their diverse biological activities.

Uniqueness

4-(3,4-Dimethoxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is unique due to its specific substitution pattern and the presence of both methoxy and hydroxyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

23982-43-6

Molecular Formula

C17H14O5

Molecular Weight

298.29 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-7-hydroxychromen-2-one

InChI

InChI=1S/C17H14O5/c1-20-14-6-3-10(7-16(14)21-2)13-9-17(19)22-15-8-11(18)4-5-12(13)15/h3-9,18H,1-2H3

InChI Key

LWELRLPINMEIMB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)O)OC

Origin of Product

United States

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